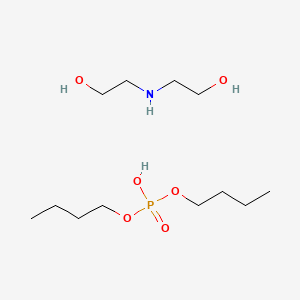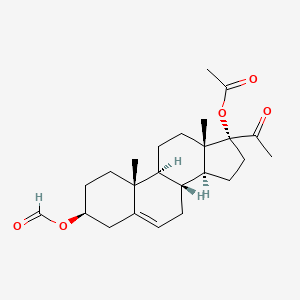
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is a steroidal compound with the molecular formula C21H32O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate typically involves multi-step organic reactions. One common method includes the acetylation and formylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction conditions often require the use of acetic anhydride and formic acid in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective formation of the acetate and formate esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or carboxylic acids.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3beta,17-Diketo-pregn-5-en-20-one, while reduction may yield 3beta,17-Dihydroxypregn-5-en-20-one.
Scientific Research Applications
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
3beta,17-Dihydroxypregn-5-en-20-one: Lacks the acetate and formate groups.
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Contains two acetate groups instead of one acetate and one formate.
3beta,17-Dihydroxypregn-5-en-20-one 3-formate: Contains only the formate group.
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both acetate and formate groups allows for unique interactions and reactivity compared to similar compounds.
Properties
CAS No. |
83984-86-5 |
|---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-formyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O5/c1-15(26)24(29-16(2)27)12-9-21-19-6-5-17-13-18(28-14-25)7-10-22(17,3)20(19)8-11-23(21,24)4/h5,14,18-21H,6-13H2,1-4H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
MPCDURSOWQINER-IWMXCVPLSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


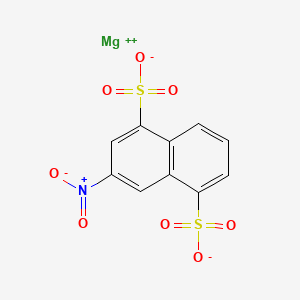
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
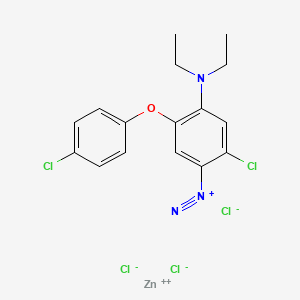
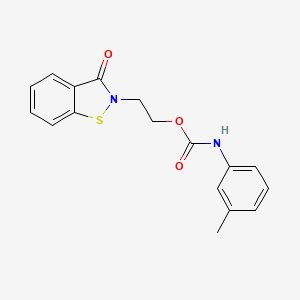

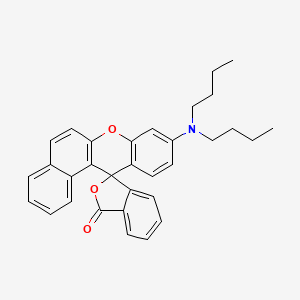
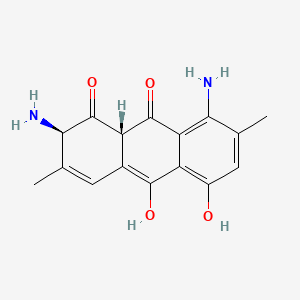


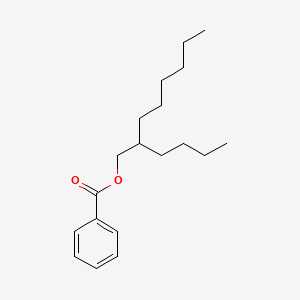
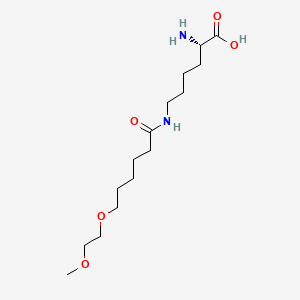

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
